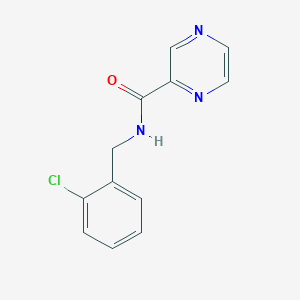N-(2-chlorobenzyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC14539490
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10ClN3O |
|---|---|
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C12H10ClN3O/c13-10-4-2-1-3-9(10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |
| Standard InChI Key | XJTBRRODSMDDRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)Cl |
Introduction
Structural and Chemical Properties
N-(2-Chlorobenzyl)pyrazine-2-carboxamide (molecular formula: CHClNO, molecular weight: 247.68 g/mol) features a pyrazine core substituted at position 2 with a carboxamide group. The benzyl moiety at the amide nitrogen is further modified with a chlorine atom at the ortho position, enhancing lipophilicity and electronic interactions . The planar pyrazine ring facilitates π-π stacking with biological targets, while the chlorobenzyl group contributes to steric bulk, potentially improving target selectivity .
The compound’s synthesis begins with 3-chloropyrazine-2-carbonitrile, which undergoes alkaline hydrolysis to yield 3-chloropyrazine-2-carboxylic acid (3-Cl-POA). Subsequent treatment with thionyl chloride generates the corresponding acyl chloride, which reacts with 2-chlorobenzylamine in acetone under triethylamine catalysis . Notably, aminolysis at elevated temperatures can produce bis-substituted byproducts, necessitating chromatographic purification .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-chlorobenzyl)pyrazine-2-carboxamide follows a three-step protocol (Scheme 1) :
-
Hydrolysis: 3-Chloropyrazine-2-carbonitrile is hydrolyzed in 10% NaOH to 3-Cl-POA.
-
Acyl Chloride Formation: 3-Cl-POA reacts with SOCl in toluene under reflux, yielding 3-chloropyrazine-2-carbonyl chloride.
-
Amidation: The acyl chloride is treated with 2-chlorobenzylamine in acetone, catalyzed by triethylamine, to form the target compound .
Side reactions involving chlorine displacement by benzylamino groups necessitate careful monitoring via thin-layer chromatography (TLC) and purification by flash chromatography .
Analytical Characterization
Nuclear Magnetic Resonance (NMR): H NMR spectra confirm the presence of the chlorobenzyl group (δ 7.35–7.45 ppm, aromatic protons) and pyrazine ring (δ 8.45–8.60 ppm) .
Infrared Spectroscopy (IR): Stretching vibrations at 1680 cm (C=O) and 3325 cm (N-H) validate the carboxamide structure .
Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 247.68 [M+H].
Biological Activities
Antimicrobial Activity
N-(2-Chlorobenzyl)pyrazine-2-carboxamide demonstrates marked activity against Gram-positive bacteria (Table 1) :
| Organism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Staphylococcus epidermidis | 15.62 |
The chloro-substituted benzyl group enhances membrane penetration, while the pyrazine ring disrupts bacterial folate biosynthesis .
Antimycobacterial Activity
Against Mycobacterium tuberculosis H37Rv, the compound exhibits moderate activity (MIC = 12.5 μg·mL), inferior to its bis-substituted analogs . Molecular docking reveals hydrogen bonding between the carboxamide carbonyl and Tyr158 of InhA, a key enzyme in mycolic acid synthesis .
Cytotoxicity Profile
HepG2 cytotoxicity assays indicate no significant toxicity at therapeutic concentrations (IC > 50 μM), suggesting a favorable safety profile .
Molecular Docking and Mechanism of Action
Docking studies (PDB: 4TZK) position N-(2-chlorobenzyl)pyrazine-2-carboxamide within InhA’s active site, forming hydrogen bonds with NAD’s ribose moiety and hydrophobic interactions with Phe149 and Ala157 . These interactions mirror triclosan-derived inhibitors, implicating competitive NAD binding as a potential mechanism .
Comparative Analysis with Structural Analogs
N-(2-Chlorophenyl)Pyrazine-2-Carboxamide
Replacing the benzyl group with a phenyl ring (CHClNO) reduces antibacterial potency, underscoring the benzyl moiety’s role in target engagement.
3-Substituted Pyrazine Derivatives
Bis-substituted analogs (e.g., 9a) exhibit enhanced antimycobacterial activity, highlighting the trade-off between substitution complexity and efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume